2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
CAS No.:
VCID: VC8482876
Molecular Formula: C20H20N2O3S2
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
![2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one -](/images/structure/VC8482876.png)
Description |
Structural OverviewThe compound is a thieno[2,3-d]pyrimidine derivative featuring:
The presence of these functional groups contributes to its chemical reactivity and potential biological activity. General Synthetic ApproachThieno[2,3-d]pyrimidines are typically synthesized through multistep reactions involving:
For this specific compound:
CharacterizationThe structural elucidation of this compound involves advanced spectroscopic techniques:
Biological ActivityThieno[2,3-d]pyrimidine derivatives are widely studied for their pharmacological properties:
ApplicationsGiven its structural features, this compound may have applications in:
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Product Name | 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one |
Molecular Formula | C20H20N2O3S2 |
Molecular Weight | 400.5 g/mol |
IUPAC Name | 2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C20H20N2O3S2/c1-5-10-22-19(24)17-12(2)13(3)27-18(17)21-20(22)26-11-16(23)14-6-8-15(25-4)9-7-14/h5-9H,1,10-11H2,2-4H3 |
Standard InChIKey | XVGYRKIZXJUWAD-UHFFFAOYSA-N |
SMILES | CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)CC=C)C |
Canonical SMILES | CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)CC=C)C |
PubChem Compound | 1076142 |
Last Modified | Apr 15 2024 |
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